molecular formula C11H19N3 B13078290 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13078290
M. Wt: 193.29 g/mol
InChI Key: NJTOGGAEXUHUPM-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structural features, including a methyl group, a methylcyclopropyl group, and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves several steps, typically starting with the preparation of the pyrazole ring One common method involves the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the pyrazole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways. The exact mechanism of action would require detailed studies to elucidate its molecular interactions and effects.

Comparison with Similar Compounds

1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    This compound: This compound shares similar structural features but may differ in the position or nature of substituents.

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with two methyl groups attached to the pyrazole ring.

    4-Isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group attached to the pyrazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(2-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-6(2)9-10(8-5-7(8)3)13-14(4)11(9)12/h6-8H,5,12H2,1-4H3

InChI Key

NJTOGGAEXUHUPM-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2C(C)C)N)C

Origin of Product

United States

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